Schisphenthin A
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Overview
Description
Schisphenthin A is a triterpenoid compound isolated from the stems of Schisandra sphenanthera, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including antiproliferative effects against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisphenthin A involves complex organic reactions. One common method includes the extraction of the compound from the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Schisphenthin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its antiproliferative effects against cancer cell lines.
Medicine: Potential therapeutic agent for treating certain types of cancer.
Industry: May be used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Schisphenthin A exerts its effects involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation of HepG2 cells, a type of liver cancer cell line. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Schisphenthin A is structurally similar to other triterpenoids such as schisphenthin C, schisphendilactone A, and schisphendilactone B. These compounds also exhibit biological activities, but this compound is unique in its specific antiproliferative effects against HepG2 cells .
List of Similar Compounds
- Schisphenthin C
- Schisphendilactone A
- Schisphendilactone B
- Nigranoic acid
- Kadsuric acid
- Lancifoic acid A
Properties
Molecular Formula |
C30H46O5 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-[(3R,3aR,6S,7R,9aS,9bS)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,13,19-20,22-24,34H,9-12,14-17H2,1-7H3,(H,31,32)/t19-,20+,22+,23+,24-,28+,29+,30-/m0/s1 |
InChI Key |
RFEGLUCLFQJCNN-WBERZCQMSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |
Origin of Product |
United States |
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